molecular formula C11H7NO5 B3916063 4-oxo-1H-quinoline-3,7-dicarboxylic acid CAS No. 63463-25-2

4-oxo-1H-quinoline-3,7-dicarboxylic acid

Cat. No.: B3916063
CAS No.: 63463-25-2
M. Wt: 233.18 g/mol
InChI Key: QLHSVJRXHWXBHT-UHFFFAOYSA-N
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Description

4-oxo-1H-quinoline-3,7-dicarboxylic acid is an organic compound with the molecular formula C11H7NO5. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical structure, which includes a quinoline core with two carboxylic acid groups at positions 3 and 7, and a keto group at position 4. It has a molecular weight of 233.18 g/mol and is used in various scientific research applications due to its interesting chemical properties .

Mechanism of Action

Target of Action

The primary target of 4-oxo-1H-quinoline-3,7-dicarboxylic acid is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is responsible for integrating the viral DNA into the host genome, a critical step in the replication of the virus .

Mode of Action

The compound interacts with the HIV-1 integrase, inhibiting its function It is known that the inhibition of this enzyme prevents the integration of the viral dna into the host genome, thereby stopping the replication of the virus .

Biochemical Pathways

The inhibition of the HIV-1 integrase affects the viral replication pathway. Without the ability to integrate its DNA into the host genome, the virus cannot replicate and produce new virions . This disrupts the viral life cycle and can help to control the spread of the virus within the host.

Pharmacokinetics

The compound’s molecular weight is 23318 , which suggests it may have good bioavailability

Result of Action

The result of the action of this compound is the inhibition of HIV-1 replication. By preventing the integration of the viral DNA into the host genome, the compound stops the production of new virions . This can help to control the spread of the virus within the host and may contribute to the management of HIV infection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1H-quinoline-3,7-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents to form the quinoline core, followed by functionalization to introduce the carboxylic acid groups at the desired positions . Another method involves the use of microwave-assisted cyclocondensation reactions with arene carboxaldehydes to form the quinoline structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-oxo-1H-quinoline-3,7-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, such as hydroxyquinoline and substituted quinoline compounds .

Scientific Research Applications

4-oxo-1H-quinoline-3,7-dicarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-oxo-1H-quinoline-3,7-dicarboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of carboxylic acid groups at positions 3 and 7, along with the keto group at position 4, allows for distinct interactions with molecular targets and enables a variety of chemical transformations .

Properties

IUPAC Name

4-oxo-1H-quinoline-3,7-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-9-6-2-1-5(10(14)15)3-8(6)12-4-7(9)11(16)17/h1-4H,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHSVJRXHWXBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00316815
Record name 4-oxo-1H-quinoline-3,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63463-25-2
Record name NSC307157
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-oxo-1H-quinoline-3,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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